molecular formula C20H26N2O2 B1437022 N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide CAS No. 1020057-71-9

N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Cat. No. B1437022
M. Wt: 326.4 g/mol
InChI Key: BIRWOSCKWWWSGC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a biochemical used for proteomics research . It has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 .


Physical And Chemical Properties Analysis

N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide has a molecular weight of 326.43 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

One significant application of compounds structurally similar to N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, a related compound, exhibits selective inhibition of HDACs 1-3 and 11, demonstrating potential as an anticancer drug. It's been shown to block cancer cell proliferation and induce apoptosis, making it a promising candidate in clinical trials for cancer treatment (Zhou et al., 2008).

Chemoselective N-Benzoylation

Compounds like N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide can be synthesized through chemoselective N-benzoylation. This process, involving benzoylisothiocyanates, yields products that have biological interest due to their specific chemical properties and potential applications (Singh et al., 2017).

Synthesis and Anticonvulsant Activity

Analogous compounds have been synthesized and evaluated for anticonvulsant activity. For example, 4-amino-N-(2-ethylphenyl)benzamide and its derivatives showed significant efficacy against seizures in experimental models, indicating potential for development into anticonvulsant drugs (Lambert et al., 1995).

Electrochemical Analysis

Amino-substituted benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, have been studied for their electrochemical oxidation mechanisms. These studies are crucial for understanding their potential as antioxidants and free radical scavengers (Jovanović et al., 2020).

Differential Therapeutic Efficacy in Tumor Growth

Compounds like 4-amino-N-(2'-aminophenyl)benzamide have shown differential therapeutic efficacy in various rat tumor models. This highlights the potential of such compounds to inhibit growth in certain types of tumors, particularly those characterized by slower growth rates (Berger et al., 1985).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-12-11-16(21)14-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRWOSCKWWWSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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